2-(4-(methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves studying the compound’s molecular structure, including its atomic arrangement and bonding. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and other relevant properties .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Darwish et al. (2014) describes the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety aimed at creating antimicrobial agents. This involves the creation of derivatives through various chemical reactions, showcasing the compound's utility in generating biologically active molecules with promising antibacterial and antifungal results Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.
Antimicrobial and Anticancer Applications
Similarly, Ramalingam, Ramesh, and Sreenivasulu (2019) explored the synthesis of acetamide derivatives for antibacterial purposes, indicating the structural versatility and potential pharmaceutical application of such compounds in battling microbial infections Ramalingam, Ramesh, & Sreenivasulu, 2019.
Ekrek et al. (2022) synthesized thiazole and thiadiazole derivatives, evaluating their anticancer activities against various cancer cell lines. This research highlights the potential of such compounds in developing cancer therapies, demonstrating significant anticancer activity and apoptosis induction in cancer cells Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022.
Chemical Activity and Synthesis Techniques
Krauze et al. (2007) obtained alternative products through a one-pot cyclocondensation involving N-methyl-2-thiocarbamoylacetamide, leading to compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide. This demonstrates the compound's role in diverse synthetic pathways and the creation of structurally varied molecules Krauze, Vilums, Sīle, & Duburs, 2007.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid (AA) in the cell membrane to produce prostaglandins (PGs) and leukotrienes (LTs) .
Mode of Action
The compound acts as an inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it reduces the production of key pro-inflammatory mediators, prostaglandins (PGs) . This results in the alleviation of inflammation and associated symptoms such as pain and fever .
Biochemical Pathways
The compound affects the arachidonic acid (AA) pathway . In the presence of COX enzymes, AA is converted into prostaglandins and leukotrienes, which are key mediators of inflammation . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted in silico . .
Result of Action
The inhibition of COX enzymes by the compound leads to a reduction in the production of prostaglandins . This results in the alleviation of inflammation and associated symptoms such as pain and fever . Furthermore, the compound has shown good anti-inflammatory activity in vivo .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-27(24,25)15-9-6-13(7-10-15)12-18(23)22-20-21-17-11-8-14-4-2-3-5-16(14)19(17)26-20/h2-11H,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLZNYOIBBZODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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